2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
Overview
Description
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is an organic compound with the linear formula C13H14O3 . It has a molecular weight of 218.25 . The compound is primarily a growth hormone-like substance, playing a regulatory role in plant growth and development .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15) .Physical and Chemical Properties Analysis
The compound is a white or off-white crystalline solid . It has a molecular weight of 218.25 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 2-Methylindole-3-acetic acid and its 5-methoxy derivative were synthesized using phenylhydrazines and levulinic acid. This method highlights the versatility of indole carboxylic acids in creating complex chemical structures (Wang et al., 2016).
Crystal Structure Analysis : The crystal structure of 5-methoxyindole-3-acetic acid, closely related to the compound , provides insights into its molecular configuration. Understanding such structures is crucial in drug design and material science (Sakaki et al., 1975).
Biomedical Applications
Fluorescent Labeling in Biomedical Analysis : An oxidation product derived from 5-methoxyindole-3-acetic acid serves as a novel fluorophore with strong fluorescence in a wide pH range, useful in biomedical analysis (Hirano et al., 2004).
Production of Phenylacetic Acid Derivatives : Derivatives of phenylacetic acid, related to the compound , have been produced by Curvularia lunata, a fungus, indicating potential applications in pharmaceutical and agrochemical industries (Varma et al., 2006).
Chemical Reactivity and Interaction
Complex Formation with Metal Ions : Complexes formed with Zn(II), Cd(II), and Pt(II) metal ions using structurally similar anti-inflammatory drugs can guide the development of new pharmaceutical compounds (Dendrinou-Samara et al., 1998).
Use in Organic Synthesis : The compound serves as an intermediate in the synthesis of various organic compounds, illustrating its role in complex chemical reactions and synthesis pathways (Modi et al., 2003).
Mechanism of Action
Target of Action
It is described as a plant growth regulator , suggesting that it likely interacts with plant hormone receptors or enzymes involved in plant growth and development.
Mode of Action
As a plant growth regulator, it likely interacts with its targets to modulate hormone signaling pathways, thereby influencing plant growth and development .
Biochemical Pathways
Given its role as a plant growth regulator, it may influence various hormonal signaling pathways involved in plant growth and development .
Result of Action
As a plant growth regulator, it likely influences plant growth and development at the molecular and cellular levels .
Action Environment
Like other plant growth regulators, its effectiveness may be influenced by various environmental factors such as light, temperature, and soil conditions .
Biochemical Analysis
Biochemical Properties
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid plays a significant role in biochemical reactions, particularly as a plant growth regulator. It is structurally similar to indole-3-acetic acid, a well-known plant hormone. This compound interacts with various enzymes and proteins involved in plant growth and development. For instance, it can influence the activity of auxin-binding proteins, which are crucial for cell elongation and division. Additionally, this compound has been shown to interact with peroxidases and other oxidative enzymes, affecting the redox state of cells .
Cellular Effects
In cellular systems, this compound has been observed to influence several cellular processes. It can modulate cell signaling pathways, particularly those related to auxin signaling in plants. This modulation can lead to changes in gene expression, affecting various aspects of cell function such as cell division, elongation, and differentiation. In animal cells, this compound has been studied for its potential anti-inflammatory and antimicrobial properties, impacting cellular metabolism and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, influencing downstream signaling pathways. For example, in plants, it binds to auxin receptors, triggering a cascade of events that lead to changes in gene expression and cellular behavior. In animal systems, it may inhibit or activate enzymes involved in inflammatory responses, thereby modulating the expression of genes related to inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat. Studies have shown that its biological activity can diminish over time, necessitating careful handling and storage. Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antimicrobial properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell. The compound’s role in modulating oxidative stress and redox balance is also noteworthy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution can affect its overall biological activity, with higher concentrations observed in actively growing tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target enzymes and receptors, influencing various cellular processes such as signal transduction and metabolic regulation .
Properties
IUPAC Name |
2-(6-methoxy-2-methyl-3H-inden-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWQHACRQPVJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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